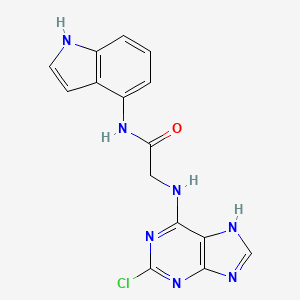
C15H12ClN7O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C15H12ClN7O is a chemical entity that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorine atom, multiple nitrogen atoms, and a complex arrangement of carbon and hydrogen atoms. It is used in various applications, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H12ClN7O involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of a chlorinated aromatic compound with a nitrogen-containing heterocycle under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of automated systems and real-time monitoring ensures that the production process is consistent and meets quality standards.
Chemical Reactions Analysis
Types of Reactions
C15H12ClN7O: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chlorinated oxides, while reduction reactions may yield dechlorinated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.
Scientific Research Applications
C15H12ClN7O: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of C15H12ClN7O involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including the modulation of enzyme activity or the inhibition of specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
C15H12ClN7O: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C16H13ClN2O: This compound has a similar structure but with an additional carbon and nitrogen atom.
C14H11ClN6O: This compound has one less carbon and nitrogen atom compared to .
The uniqueness of This compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for various applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C15H12ClN7O |
|---|---|
Molecular Weight |
341.75 g/mol |
IUPAC Name |
2-[(2-chloro-7H-purin-6-yl)amino]-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C15H12ClN7O/c16-15-22-13(12-14(23-15)20-7-19-12)18-6-11(24)21-10-3-1-2-9-8(10)4-5-17-9/h1-5,7,17H,6H2,(H,21,24)(H2,18,19,20,22,23) |
InChI Key |
VTGGHOOUUXGPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)CNC3=NC(=NC4=C3NC=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















